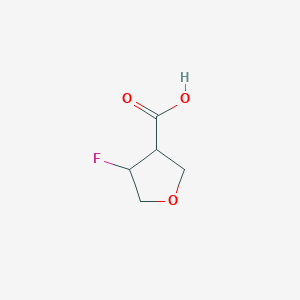

4-Fluorooxolane-3-carboxylic acid

Description

Significance of Fluoro-Substituted Heterocyclic Carboxylic Acids in Contemporary Chemical Research

The deliberate introduction of fluorine into heterocyclic carboxylic acids is a widely employed strategy in drug discovery and development. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly modulate the biological and physical properties of a molecule.

The presence of fluorine can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov For instance, the strategic placement of fluorine can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate. Furthermore, the strong electron-withdrawing nature of fluorine can alter the acidity of a nearby carboxylic acid group, which can in turn affect its interaction with biological receptors and its pharmacokinetic profile.

Fluoro-substituted heterocyclic carboxylic acids are integral components of a diverse array of therapeutic agents. For example, quinolone antibiotics often feature a fluorine atom on the heterocyclic core, which is crucial for their antibacterial activity. nih.govresearchgate.net In the realm of oncology, fluorinated nucleoside analogues have been a mainstay of chemotherapy for decades. nih.gov The broader class of fluorinated heterocycles continues to yield new drug approvals, highlighting the sustained importance of this structural motif in medicinal chemistry. nih.gov

Stereochemical Considerations and Isomerism in 4-Fluorooxolane-3-carboxylic Acid Systems

The structure of this compound inherently possesses multiple stereocenters, leading to the existence of several stereoisomers. The carbon atoms at the 3- and 4-positions of the oxolane ring are chiral centers. This gives rise to four possible stereoisomers: (3R, 4R), (3S, 4S), (3R, 4S), and (3S, 4R). These stereoisomers can be grouped into two pairs of enantiomers, which are in a diastereomeric relationship with each other.

The synthesis of specific stereoisomers of fluorinated cyclic compounds is a significant challenge in organic chemistry. Diastereoselective synthesis aims to selectively produce one diastereomer over others. nih.gov For instance, in the synthesis of related fluorinated cyclobutane (B1203170) building blocks, specific reaction conditions have been developed to favor the formation of the cis or trans isomer. nih.gov The ability to access stereochemically pure isomers of this compound is crucial for elucidating structure-activity relationships and for developing stereospecific therapeutic agents.

Research Trajectories and Unexplored Domains Pertaining to this compound

While the broader class of fluorinated heterocyclic carboxylic acids is well-explored, dedicated research specifically on this compound appears to be an emerging area. Current research trajectories in related fields suggest several promising avenues for investigation.

Synthetic Methodologies: The development of novel and efficient synthetic routes to access all stereoisomers of this compound with high purity is a primary research goal. This includes the exploration of asymmetric fluorination techniques and diastereoselective cyclization reactions. beilstein-journals.orgorganic-chemistry.org The use of fluorinated building blocks, which are smaller, readily available molecules containing fluorine, is a common strategy in the synthesis of more complex fluorinated compounds. researchgate.net

Conformational Analysis: Detailed computational and experimental studies on the conformational preferences of each stereoisomer of this compound would provide valuable insights into their behavior in different environments. Understanding how the interplay of the fluorine and carboxylic acid substituents dictates the ring pucker is essential for rational drug design.

Biological Evaluation: A systematic evaluation of the biological activity of the individual stereoisomers of this compound and its derivatives is a largely unexplored domain. Given the prevalence of the oxolane and fluorinated carboxylic acid motifs in bioactive molecules, it is plausible that these compounds could exhibit interesting pharmacological properties. For instance, derivatives of oxolane have been investigated for their antimicrobial activity. organic-chemistry.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₇FO₃ |

| Molecular Weight | 134.11 g/mol |

Structure

3D Structure

Properties

CAS No. |

1510160-17-4 |

|---|---|

Molecular Formula |

C5H7FO3 |

Molecular Weight |

134.11 g/mol |

IUPAC Name |

4-fluorooxolane-3-carboxylic acid |

InChI |

InChI=1S/C5H7FO3/c6-4-2-9-1-3(4)5(7)8/h3-4H,1-2H2,(H,7,8) |

InChI Key |

SGMXGNVDKCRUNA-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(CO1)F)C(=O)O |

Origin of Product |

United States |

Chemical Transformations and Derivatization of 4 Fluorooxolane 3 Carboxylic Acid

Synthesis of Carboxylic Acid Derivatives for Synthetic Applications

The carboxylic acid group is a versatile handle for the introduction of various functionalities through well-established synthetic protocols. These transformations are fundamental for creating esters, amides, and other activated species for further coupling reactions.

Esterification of 4-fluorooxolane-3-carboxylic acid can be readily achieved under standard conditions. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. guidechem.comchadsprep.com This equilibrium-driven reaction is typically performed using an excess of the alcohol to drive the reaction towards the ester product. guidechem.com

Alternatively, for more sensitive substrates or to avoid the use of strong acids, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be employed in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). This method, known as the Steglich esterification, proceeds under milder conditions. libretexts.org

Intramolecular esterification can lead to the formation of a lactone, a cyclic ester. However, given the structure of this compound, lactonization would require the formation of a strained fused-ring system and is therefore less likely under standard esterification conditions. The focus remains on the formation of intermolecular esters.

Table 1: Representative Esterification Reactions of this compound

| Alcohol | Reagents and Conditions | Product | Hypothetical Yield |

| Methanol | H₂SO₄ (cat.), reflux | Methyl 4-fluorooxolane-3-carboxylate | >90% |

| Ethanol | DCC, DMAP, CH₂Cl₂, rt | Ethyl 4-fluorooxolane-3-carboxylate | ~85% |

| Benzyl alcohol | HCl (gas), reflux | Benzyl 4-fluorooxolane-3-carboxylate | >80% |

Note: The yields presented are hypothetical and based on typical Fischer and Steglich esterification reactions.

Amidation of this compound with primary or secondary amines is a crucial transformation for accessing a wide range of biologically relevant molecules. Direct condensation of the carboxylic acid with an amine requires high temperatures and is often inefficient. pressbooks.pub Therefore, the use of coupling agents is standard practice.

Common coupling agents for amidation include carbodiimides like DCC or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and minimize racemization at the adjacent stereocenter. libretexts.org Another effective class of reagents are phosphonium (B103445) salts, such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP).

The reaction proceeds by the activation of the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine nucleophile to form the corresponding amide. The choice of coupling agent and reaction conditions can be tailored to the specific amine and the desired purity of the product.

Table 2: Representative Amidation Reactions of this compound

| Amine | Reagents and Conditions | Product | Hypothetical Yield |

| Ammonia | EDC, HOBt, DMF, rt | 4-Fluorooxolane-3-carboxamide | ~80% |

| Benzylamine | PyBOP, DIPEA, CH₂Cl₂, rt | N-Benzyl-4-fluorooxolane-3-carboxamide | >90% |

| Morpholine | DCC, HOBt, THF, rt | (4-Fluorooxolan-3-yl)(morpholino)methanone | ~85% |

Note: The yields presented are hypothetical and based on standard peptide coupling protocols.

For reactions requiring a more activated carboxylic acid derivative, this compound can be converted into its corresponding acyl halide or acid anhydride.

Acyl chlorides are typically synthesized by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. These reagents convert the hydroxyl group of the carboxylic acid into a much better leaving group, facilitating nucleophilic acyl substitution. The resulting 4-fluorooxolane-3-carbonyl chloride is a highly reactive intermediate that can be used directly for the synthesis of esters, amides, and other derivatives under mild conditions.

Symmetrical acid anhydrides can be prepared by the dehydration of two equivalents of the carboxylic acid, often by heating with a strong dehydrating agent like phosphorus pentoxide. A more common laboratory method for generating either symmetrical or mixed anhydrides involves the reaction of the carboxylate salt with an acyl chloride. For instance, reacting the sodium salt of this compound with acetyl chloride would yield the mixed anhydride, acetyl 4-fluorooxolane-3-carboxylate. These anhydrides serve as effective acylating agents.

Regioselective and Stereoselective Chemical Modifications of the Oxolane Ring

The presence of the fluorine atom and the ether linkage in the oxolane ring opens up possibilities for selective modifications, although these reactions are generally more challenging than transformations at the carboxylic acid group.

The carbon atom bonded to the fluorine is a potential site for nucleophilic substitution. However, the C-F bond is strong, and displacement of fluoride (B91410) is generally difficult. Such reactions would likely require harsh conditions or the use of highly potent nucleophiles. The stereochemistry at this center would also be a critical consideration, with the potential for inversion of configuration in an SN2-type reaction. Due to the challenges associated with nucleophilic substitution of a non-activated secondary fluoride, this transformation is expected to be low-yielding and require specific, optimized conditions.

The ether oxygen of the oxolane ring is generally unreactive. However, under strongly acidic conditions, protonation of the ether oxygen can activate the ring towards nucleophilic attack, leading to ring-opening. For example, treatment with a strong acid in the presence of a nucleophile could potentially lead to the cleavage of one of the C-O bonds of the ring. The regioselectivity of such a ring-opening would be influenced by both steric and electronic factors, including the position of the fluorine and carboxylic acid substituents. These reactions are often complex and can lead to a mixture of products.

Mechanistic Investigations of Reactions Involving 4 Fluorooxolane 3 Carboxylic Acid Systems

Elucidation of Reaction Mechanisms in Synthesis and Chemical Transformations

The reactivity of 4-Fluorooxolane-3-carboxylic acid is governed by its constituent parts: a carboxylic acid, a saturated ether (oxolane) ring, and a carbon-fluorine bond. Understanding how these features influence reaction pathways is essential.

While transition metal catalysis is a cornerstone of modern organic synthesis, specific studies detailing the catalytic cycles in reactions mediated by this compound are not extensively documented in publicly available research. Generally, carboxylic acids can participate in transition-metal-catalyzed reactions, such as cross-coupling, through decarboxylation. A hypothetical cycle, for instance involving palladium, might commence with the formation of a palladium(II)-carboxylate species. Subsequent decarboxylation would generate a fluorooxolane-palladium intermediate, which could then engage in reductive elimination to form a new carbon-carbon or carbon-heteroatom bond, regenerating the active palladium(0) catalyst. However, without specific experimental studies on this compound, any proposed cycle remains speculative.

Decarboxylative reactions are a powerful method for converting carboxylic acids into other functional groups via radical intermediates. Photoredox catalysis, in particular, offers a mild pathway for such transformations. sioc.ac.cnnih.gov For this compound, a plausible mechanism initiated by a photocatalyst, such as an iridium complex, can be proposed.

Proposed Mechanism for Radical Generation:

Formation of the Carboxylate: The process begins with the deprotonation of this compound by a mild base to form the corresponding carboxylate anion.

Photo-Excitation and Oxidation: A visible-light photocatalyst (PC), upon absorbing a photon, is excited to a high-energy state (PC*). This excited-state catalyst is a potent oxidant and can accept a single electron from the electron-rich carboxylate anion.

Decarboxylation: The resulting acyloxy radical is highly unstable and rapidly undergoes decarboxylation, extruding carbon dioxide (CO₂) and generating a 4-fluorooxolan-3-yl radical. This radical is the key intermediate for subsequent bond-forming reactions. sioc.ac.cnresearchgate.net

Propagation Pathways:

Once formed, the 4-fluorooxolan-3-yl radical can participate in various propagation steps, depending on the reaction partner. For example, in a Giese addition reaction, the alkyl radical would add to an electron-deficient alkene. In a photoredox-mediated polyfluoroarylation, the radical could add to a polyfluoroarene, followed by reduction and fluoride (B91410) elimination to form a C-C bond. nih.gov The specific pathway and efficiency of these radical reactions would be influenced by the stability of the radical intermediate and the reaction conditions. sioc.ac.cn

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acids and their derivatives. masterorganicchemistry.comuomustansiriyah.edu.iqvanderbilt.edu The general mechanism is a two-step addition-elimination process. masterorganicchemistry.comvanderbilt.edu This mechanism is broadly applicable to this compound for the synthesis of its corresponding esters, amides, and acid chlorides.

General Mechanism:

Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon of the carboxylic acid (or its activated derivative). This leads to the breaking of the C=O pi bond and the formation of a tetrahedral intermediate. uomustansiriyah.edu.iqvanderbilt.edu

Elimination of Leaving Group: The tetrahedral intermediate is typically unstable. It collapses by reforming the carbon-oxygen double bond and expelling a leaving group. masterorganicchemistry.comuomustansiriyah.edu.iq

For the conversion of this compound to an ester (esterification), the hydroxyl group must first be protonated by an acid catalyst to make it a better leaving group (water). For conversion to an acid chloride, a reagent like thionyl chloride is used, which converts the -OH group into a superior leaving group. libretexts.org In all cases, the reaction proceeds through the characteristic tetrahedral intermediate. uomustansiriyah.edu.iqbyjus.com

Table 1: Reactivity in Nucleophilic Acyl Substitution This table is based on general principles of reactivity for carboxylic acid derivatives.

| Derivative of this compound | Leaving Group | Relative Reactivity |

| Acid Chloride | Cl⁻ | Highest |

| Acid Anhydride | RCOO⁻ | High |

| Ester | RO⁻ | Moderate |

| Amide | R₂N⁻ | Low |

Stereochemical Control Mechanisms in Asymmetric Synthetic Strategies

The presence of two stereocenters in this compound (at C3 and C4) makes stereochemical control a crucial aspect of its synthesis. Asymmetric strategies are employed to selectively produce a single desired stereoisomer.

Achieving diastereoselective control in the synthesis of fluorinated cyclic systems often relies on the use of chiral auxiliaries or reagents that can influence the facial selectivity of a reaction. While specific studies on this compound are limited, research on the asymmetric synthesis of the structurally related (S)-4,4-difluoroglutamic acid provides valuable insight. nih.govresearchgate.net In this work, chiral Ni(II) complexes of dehydroalanine (B155165) Schiff bases were used to induce asymmetry in a Michael addition reaction. nih.govresearchgate.net

The level of diastereoselectivity was found to be highly dependent on the structure of the chiral ligand attached to the nickel complex. By modifying the substituents on the ligand, the stereochemical outcome could be precisely tuned. This demonstrates the principle of chiral induction, where a chiral element in the reaction system directs the formation of new stereocenters.

Table 2: Effect of Ligand Substitution on Diastereoselectivity in the Synthesis of a Difluoro-Amino Acid Analogue Data adapted from research on the asymmetric synthesis of (S)-4,4-difluoroglutamic acid derivatives. nih.gov

| Chiral Ligand Substituent | Diastereomeric Ratio ((S,S) / (S,R)) |

| Unsubstituted | 66 / 34 |

| Chlorine-substituted | >98 / 2 |

This data illustrates that strategic placement of electron-withdrawing groups on the chiral ligand can dramatically enhance diastereoselectivity, likely by altering the steric and electronic environment of the catalytic complex and favoring one transition state over another. nih.govresearchgate.net

In some asymmetric reactions, chiral carboxylic acids themselves can serve as ligands or additives to control enantioselectivity when combined with an achiral metal catalyst. snnu.edu.cnmdpi.com This strategy relies on the formation of a chiral coordination environment around the metal center, which then differentiates between enantiotopic faces or groups of the substrate. For instance, chiral carboxylic acids have been successfully employed with achiral Cp*M(III) catalysts (where M = Co, Rh, Ir) to achieve enantioselective C-H functionalization. snnu.edu.cn

However, there is no prominent research available that specifically documents the use of this compound as a chiral ligand or additive in enantioselective catalysis. The effectiveness of a chiral carboxylic acid in this role depends on its ability to form a well-defined, stereochemically biased catalytic species, a property that has not yet been reported for this particular compound.

Influence of Fluorine Substitution on Reactivity, Regioselectivity, and Stereoselectivity

The introduction of a fluorine atom into an organic molecule can profoundly alter its chemical behavior. In the context of this compound, the fluorine substituent at the C-4 position is expected to exert significant influence on the reactivity of the oxolane (tetrahydrofuran) ring and the carboxylic acid moiety. These effects are primarily due to fluorine's high electronegativity and the unique electronic properties it imparts. nih.govchemrxiv.org This section will explore the anticipated effects of fluorine substitution on the reactivity, regioselectivity, and stereoselectivity of reactions involving this compound, drawing upon established principles in fluorine chemistry and studies of analogous systems.

The presence of fluorine can dramatically impact the chemical outcome of reactions. rsc.org Consequently, the reactivity patterns observed for non-fluorinated analogues may not be directly applicable to fluoro-organic compounds. rsc.orgresearchgate.net Understanding the distinct effects of fluorine is therefore essential for predicting and controlling the outcomes of synthetic transformations. rsc.org

The strong electron-withdrawing inductive effect (-I) of the fluorine atom is a key determinant of the reactivity of this compound. This effect leads to the polarization of the C-F bond, which in turn influences the electron density distribution throughout the molecule. nih.gov The presence of fluorine generally stabilizes molecular orbitals by lowering their energy levels. nih.gov

In the oxolane ring, the fluorine atom at C-4 will withdraw electron density from the adjacent carbon atoms (C-3 and C-5) and, to a lesser extent, from the ether oxygen. This can have several consequences for the molecule's reactivity:

Acidity of the Carboxylic Acid: The electron-withdrawing nature of the fluorine atom, transmitted through the carbon framework, is expected to increase the acidity of the carboxylic acid proton compared to its non-fluorinated counterpart. This is a well-documented effect of halogen substitution on carboxylic acids.

Nucleophilicity of the Ether Oxygen: The reduced electron density on the ether oxygen atom, due to the inductive effect of fluorine, would decrease its nucleophilicity. This would make protonation or coordination to Lewis acids less favorable.

Susceptibility to Ring Opening: The stability of the oxolane ring may be influenced by the fluorine substituent. While direct data on this compound is limited, studies on other fluorinated heterocycles suggest that the strong C-F bond can enhance the thermal and chemical stability of the ring system. nih.gov However, the electronic perturbation caused by fluorine could also activate the ring towards specific types of ring-opening reactions not observed in the parent compound. nih.gov For instance, reactions involving the formation of a cationic intermediate at a carbon adjacent to the fluorine might be disfavored.

The influence of fluorine substitution on reactivity is also evident in nucleophilic substitution reactions. For example, the reactivity of fluorinated carbanions is often dramatically decreased compared to their non-fluorinated analogs. rsc.org

Regioselectivity refers to the preference for a reaction to occur at one position over another. In this compound, the fluorine atom is expected to be a major directing group in various reactions.

In reactions involving nucleophilic attack on the oxolane ring, the electron-withdrawing fluorine atom would render the adjacent carbon atoms (C-3 and C-5) more electrophilic. However, the position of attack will also be influenced by the nature of the attacking species and the reaction conditions. For instance, in a hypothetical nucleophilic substitution, the regioselectivity would be dictated by the relative stability of the potential intermediates or transition states.

In the context of electrophilic reactions, such as C-H activation, the fluorine atom's influence is more complex. While it deactivates the ring towards electrophilic attack, it can direct the incoming electrophile to specific positions. For example, in the palladium-catalyzed β-C(sp³)–H fluorination of free carboxylic acids, the reaction proceeds at the position beta to the carboxyl group. chemrxiv.org Applying this principle to this compound, one might predict that further functionalization could be directed to the C-5 position, which is beta to the carboxylic acid, although the existing fluorine at C-4 would likely modulate this reactivity.

The regioselectivity of elimination reactions would also be significantly affected. The acidity of the proton at C-3 is increased by both the adjacent carboxylic acid and the fluorine at C-4, potentially favoring the formation of a double bond between C-3 and C-4 under basic conditions.

To illustrate the directing effect of fluorine in a related system, consider the regioselective formation of metallacyclobutanes from the reaction of a nickel difluorocarbene complex with fluorinated alkenes. The carbene carbon attacks the most electron-rich carbon of the fluoroalkene, demonstrating the strong electronic control exerted by fluorine substituents. scholaris.ca

Table 1: Predicted Regioselectivity in Reactions of this compound

| Reaction Type | Predicted Major Regioisomer | Rationale |

| Nucleophilic attack | Attack at C-3 or C-5 | Increased electrophilicity of carbons adjacent to fluorine. |

| Deprotonation (strong base) | Removal of proton at C-3 | Increased acidity due to proximity to both the carboxylic acid and fluorine. |

| Radical abstraction | Abstraction of H at C-5 | The C-H bond at C-5 is potentially weakened by the influence of the adjacent ether oxygen and the distant fluorine. |

This table is based on predicted outcomes from general principles of organic reactivity and may not reflect experimental results.

Stereoselectivity, the preferential formation of one stereoisomer over another, is also heavily influenced by the presence of a fluorine substituent, particularly due to its steric and stereoelectronic effects.

In reactions involving the formation of a new stereocenter on the oxolane ring, the fluorine atom can direct the approach of a reagent from either the same side (syn) or the opposite side (anti) of the ring. For instance, in reactions proceeding through an oxocarbenium ion intermediate, the stereochemical outcome can be guided by the halogen substituent. nih.gov While larger halogens like bromine and iodine often lead to high diastereoselectivity in acetal (B89532) substitution reactions through the formation of a halogen-stabilized oxocarbenium ion, fluorine's effect is often less pronounced and can even favor the opposite stereoisomer. nih.gov This is attributed to fluorine's preference for an equatorial orientation in the transition state, which can lead to cis-selectivity. nih.gov

The stereochemical outcome of reactions at the C-3 position will be influenced by the relative orientation of the fluorine at C-4 and the carboxylic acid at C-3. The incoming reagent will likely approach from the less sterically hindered face of the molecule.

Table 2: Hypothetical Stereochemical Outcomes in Reactions at C-5

| Reagent | Assumed Transition State | Predicted Major Stereoisomer |

| Bulky electrophile | Attack from the face opposite to the fluorine and carboxylic acid | trans to both substituents |

| Small nucleophile | Dependent on chelation control with the carboxylic acid | Potentially cis to the carboxylic acid |

This table presents hypothetical scenarios to illustrate the potential stereodirecting effects and is not based on reported experimental data for this specific compound.

Theoretical and Computational Studies on 4 Fluorooxolane 3 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties with a high degree of accuracy. For 4-Fluorooxolane-3-carboxylic acid, these methods can elucidate the influence of the fluorine substituent and the carboxylic acid group on the electronic environment of the oxolane ring.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. nih.govekb.egmdpi.com In the context of this compound, DFT calculations can be employed to map out the potential energy surfaces of various chemical reactions. This allows for the identification of the most probable reaction pathways and the characterization of the transition states involved.

For instance, in reactions such as esterification or amidation of the carboxylic acid group, DFT can predict the activation energies, which are crucial for determining reaction rates. The calculations would involve optimizing the geometries of the reactants, products, and the transition state structure. The presence of the electronegative fluorine atom at the 4-position is expected to influence the charge distribution across the molecule, which in turn affects its reactivity. DFT studies on related fluorinated organic molecules have shown that fluorine substitution can significantly alter the electronic properties and reactivity. researchgate.net

A hypothetical DFT study on the decarboxylation of this compound could reveal the stability of the resulting carbanion intermediate. The electron-withdrawing nature of the fluorine atom could potentially stabilize the negative charge, thus influencing the feasibility of such a reaction.

Table 1: Hypothetical DFT-Calculated Parameters for a Reaction of this compound

| Parameter | Reactant | Transition State | Product |

| Relative Energy (kcal/mol) | 0.0 | 25.3 | -15.8 |

| Key Bond Distance (Å) | C-C(OOH): 1.52 | C-C(OOH): 1.85 | C-H: 1.09 |

| Imaginary Frequency (cm⁻¹) | N/A | -450 | N/A |

The presence of two stereocenters in this compound (at C3 and C4) gives rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). Computational methods are invaluable for analyzing the conformational preferences and relative stabilities of these isomers.

The oxolane (tetrahydrofuran) ring is not planar and exists in a puckered conformation, typically an envelope or twist form. wikipedia.orgnih.gov The positions of the fluorine and carboxylic acid substituents (axial or equatorial) will significantly impact the conformational energy. DFT calculations can be used to determine the most stable conformations for each stereoisomer by optimizing the geometry and calculating the corresponding electronic energies. Studies on similar fluorinated cyclic systems, such as fluorinated cyclohexanes, have demonstrated that non-classical hydrogen bonds and electrostatic interactions involving fluorine can lead to unexpected conformational preferences. acs.orgnih.gov

The thermochemical stability of the different isomers can be compared by calculating their standard enthalpies of formation. These calculations provide insight into the relative abundance of each isomer at thermal equilibrium.

Table 2: Hypothetical Relative Stabilities of this compound Isomers

| Isomer | Relative Energy (kcal/mol) | Predicted Major Conformer |

| (3R,4R) | 0.0 | Di-equatorial |

| (3S,4S) | 0.0 | Di-equatorial |

| (3R,4S) | 1.5 | Axial-Equatorial |

| (3S,4R) | 1.5 | Axial-Equatorial |

Note: The relative energies are hypothetical and serve to illustrate the expected trend where isomers with bulky groups in equatorial positions are generally more stable.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules or small clusters, molecular dynamics (MD) simulations are better suited for exploring the behavior of molecules in a condensed phase, such as in a solvent. mdpi.com MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of intermolecular interactions.

For this compound, MD simulations can be used to study how the molecule interacts with solvent molecules, such as water or an organic solvent. This is crucial for understanding its solubility and how the solvent might influence its conformational equilibrium and reactivity. The simulations can reveal the structure of the solvation shell around the molecule, identifying specific hydrogen bonding patterns between the carboxylic acid group and protic solvents, as well as interactions involving the fluorine atom. nih.gov Although fluorine is a weak hydrogen bond acceptor, such interactions can be significant in specific environments. nih.gov

MD simulations can also be used to study the aggregation behavior of this compound molecules in solution. By analyzing the radial distribution functions, one can determine the likelihood of finding molecules at a certain distance from each other, which can indicate the formation of dimers or larger clusters through hydrogen bonding of the carboxylic acid moieties.

In Silico Design and Virtual Screening for Novel Synthetic Methodologies

Computational chemistry plays a vital role in the design of new and efficient synthetic routes. malariaworld.orgnih.govrsc.org For a molecule like this compound, in silico tools can be used to propose and evaluate potential synthetic strategies.

Virtual screening of reaction databases can identify known transformations that could be applied to precursors of the target molecule. For example, methods for the fluorination of cyclic alcohols or the carboxylation of substituted oxolanes could be explored.

Furthermore, computational tools can aid in the design of novel synthetic pathways. By calculating the reaction energies and activation barriers for hypothetical reaction steps, chemists can assess the feasibility of a proposed synthesis before attempting it in the laboratory. This can save significant time and resources. For instance, different fluorinating agents could be computationally evaluated for their reactivity and selectivity in the synthesis of the target compound. In silico approaches have been successfully used to design and screen for novel inhibitors and to predict the outcomes of chemical reactions. mdpi.comnih.gov

Applications of 4 Fluorooxolane 3 Carboxylic Acid in Advanced Organic Synthesis

As a Chiral Building Block for Complex Molecular Scaffolds

The inherent chirality of 4-Fluorooxolane-3-carboxylic acid, arising from its stereogenic centers, makes it a highly attractive starting material for the synthesis of enantiomerically pure compounds. enamine.net Chiral building blocks are essential in drug discovery and development, as the biological activity of a molecule is often dependent on its specific stereochemistry. enamine.netnih.gov

Synthesis of Complex Fluoro-Substituted Heterocycles

The oxolane (tetrahydrofuran) ring of this compound serves as a versatile scaffold for the synthesis of more complex heterocyclic systems. The fluorine substituent can influence the reactivity and conformation of the ring, while the carboxylic acid provides a handle for a variety of chemical transformations. For instance, the carboxylic acid can be converted into amides, esters, or other functional groups, which can then participate in intramolecular cyclization reactions to form fused or spirocyclic heterocyclic systems. The presence of the fluorine atom in these complex heterocycles can be advantageous for modulating properties such as lipophilicity and metabolic stability. While specific examples detailing the use of this compound in the synthesis of complex fluoro-substituted heterocycles are not extensively documented in publicly available literature, the general principles of heterocyclic synthesis suggest its potential in this area.

Stereoselective Construction of Advanced Chemical Scaffolds

The stereocenters present in this compound can be used to control the stereochemical outcome of subsequent reactions, enabling the stereoselective construction of advanced chemical scaffolds. For example, the chiral centers can direct the approach of reagents to a specific face of the molecule, leading to the formation of a single desired stereoisomer. This level of control is crucial in the synthesis of complex natural products and pharmaceuticals, where precise stereochemistry is often a prerequisite for biological activity. The enantioselective synthesis of related fluorinated piperidinols has been reported as a valuable building block for medicinal chemistry, highlighting the importance of such chiral fluorinated scaffolds. nih.gov

Below is an illustrative table of potential transformations of this compound to generate diverse chemical scaffolds.

| Starting Material | Reagents and Conditions | Product | Potential Application |

| (3R,4S)-4-Fluorooxolane-3-carboxylic acid | 1. SOCl₂, 2. Amine R-NH₂ | (3R,4S)-4-Fluorooxolane-3-carboxamide | Introduction of diverse side chains |

| (3R,4S)-4-Fluorooxolane-3-carboxylic acid | 1. (COCl)₂, 2. Alcohol R-OH, Pyridine | (3R,4S)-4-Fluorooxolane-3-carboxylate | Esterification for prodrug strategies |

| (3R,4S)-4-Fluorooxolane-3-carboxylic acid | Curtius rearrangement (e.g., DPPA, heat) | (3R,4S)-3-Amino-4-fluorooxolane | Synthesis of chiral ligands and catalysts |

Role as a Directing Group in C-H Functionalization Strategies

The carboxylic acid group is a well-established directing group in C-H functionalization reactions. rsc.org This strategy allows for the selective activation and modification of otherwise unreactive C-H bonds, providing a powerful tool for the efficient construction of complex molecules. The carboxylate can coordinate to a metal catalyst, bringing the catalytic center in close proximity to a specific C-H bond and facilitating its cleavage and subsequent functionalization.

While specific studies on this compound as a directing group are not widely reported, the principles of C-H activation suggest its potential in this area. The rigid oxolane ring could position the carboxylate directing group in a way that favors the functionalization of specific C-H bonds on the heterocyclic core or on a substituent attached to it. This could open up new avenues for the late-stage functionalization of complex molecules containing the 4-fluorooxolane motif.

Precursor for Advanced Materials (e.g., Polymer Chemistry Monomers)

Carboxylic acids and their derivatives are fundamental monomers in the synthesis of a wide range of polymers, including polyesters and polyamides. google.comgoogle.com The incorporation of fluorinated monomers like this compound into polymer chains can impart unique and desirable properties to the resulting materials. These properties can include enhanced thermal stability, chemical resistance, and specific optical and electronic characteristics.

The bifunctional nature of this compound (a carboxylic acid and a fluorinated heterocycle) makes it a promising candidate as a specialty monomer. For instance, it could be copolymerized with other monomers to create fluorinated polyesters with tailored properties. The rigid, cyclic structure of the oxolane unit could also contribute to a higher glass transition temperature in the resulting polymer.

The following table illustrates the potential of this compound as a monomer in polymerization reactions.

| Polymerization Type | Co-monomer | Resulting Polymer | Potential Properties |

| Polycondensation | Diol (e.g., Ethylene glycol) | Fluorinated Polyester | Increased thermal stability, hydrophobicity |

| Polycondensation | Diamine (e.g., Hexamethylenediamine) | Fluorinated Polyamide | Enhanced chemical resistance, modified mechanical properties |

Use in Bioisosteric Replacement Strategies in Chemical Probe Design

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design and the development of chemical probes. drughunter.comnih.govnih.gov The carboxylic acid group is a common pharmacophore, but it can sometimes lead to poor pharmacokinetic properties, such as low cell permeability and rapid metabolism. nih.gov

The this compound motif can be considered a bioisosteric replacement for other acidic functional groups or for non-fluorinated cyclic carboxylic acids in the design of chemical probes. The introduction of the fluorine atom can modulate the pKa of the carboxylic acid, influence its binding to target proteins, and improve its metabolic stability. youtube.com Furthermore, the rigid conformation of the oxolane ring can help to pre-organize the molecule for optimal interaction with its biological target. This makes this compound a potentially valuable tool for fine-tuning the properties of chemical probes to achieve desired activity and selectivity. cambridgemedchemconsulting.com

Advanced Analytical Methodologies for 4 Fluorooxolane 3 Carboxylic Acid Characterization

Spectroscopic Techniques for Structural Elucidation and Stereochemical Assignment

Spectroscopic methods are indispensable for probing the molecular architecture of 4-Fluorooxolane-3-carboxylic acid. Each technique provides unique insights into the connectivity of atoms, the nature of functional groups, and the three-dimensional arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound. By examining the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) atoms within the molecule.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring atoms. The chemical shifts of protons adjacent to the fluorine atom and the carboxylic acid group are particularly informative. For instance, protons on carbons adjacent to a carboxylic acid typically absorb in the 2-3 ppm region. libretexts.org The acidic proton of the carboxyl group itself is highly deshielded and appears far downfield, characteristically in the 10-12 ppm range, often as a broad singlet due to hydrogen bonding. libretexts.orglibretexts.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is significantly deshielded, with a typical chemical shift between 160 and 180 ppm. libretexts.org The carbon atom bonded to the fluorine atom also exhibits a characteristic chemical shift, influenced by the high electronegativity of fluorine. Two-dimensional NMR techniques, such as Heteronuclear Multiple-Bond Correlation (HMBC), can further establish the connectivity between protons and carbons, confirming the structural assignment. princeton.edu

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is an essential tool. This technique is highly sensitive to the local environment of the fluorine atom and provides crucial information about its position within the oxolane ring and its stereochemical relationship with the carboxylic acid group. The coupling constants between ¹⁹F and adjacent ¹H nuclei (J-coupling) are invaluable for determining the relative stereochemistry of the substituents on the five-membered ring.

Table 1: Typical NMR Data for Carboxylic Acids

| Nucleus | Typical Chemical Shift (ppm) | Notes |

| ¹H | ||

| -COOH | 10 - 12 | Broad singlet, disappears with D₂O exchange. libretexts.orglibretexts.org |

| α-protons | 2 - 3 | Protons on the carbon adjacent to the carboxyl group. libretexts.org |

| ¹³C | ||

| -COOH | 160 - 180 | Carbonyl carbon. libretexts.org |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the analysis of this compound, MS provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage by measuring the m/z value with very high accuracy. This precision allows for the determination of the exact elemental formula of the molecule, distinguishing it from other compounds with the same nominal mass. This is particularly important for confirming the presence of fluorine and oxygen atoms in the structure.

Fragmentation patterns observed in the mass spectrum can also provide structural information. For carboxylic acids, characteristic fragmentation pathways include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). libretexts.org The McLafferty rearrangement is another common fragmentation pattern for larger carboxylic acids that can provide diagnostic information. youtube.com

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. The O-H stretch of the carboxylic acid group appears as a very broad and strong absorption in the region of 2500-3300 cm⁻¹, which is a hallmark of hydrogen-bonded dimers. libretexts.orgspectroscopyonline.com The C=O (carbonyl) stretching vibration is also very intense and typically appears around 1700-1730 cm⁻¹. spectroscopyonline.com The C-F bond will also have a characteristic stretching frequency, typically in the 1000-1400 cm⁻¹ region. The presence of these distinct bands provides strong evidence for the carboxylic acid and fluoro-substituted oxolane structure. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for the C-C and C-O stretching modes within the oxolane ring. rsc.orgresearchgate.net The comparison of IR and Raman spectra can be useful in identifying centrosymmetric structures if the molecule forms dimers.

Table 2: Characteristic IR Absorption Frequencies for Carboxylic Acids

| Functional Group | Absorption Range (cm⁻¹) | Appearance |

| O-H stretch | 2500 - 3300 | Very broad and strong |

| C=O stretch | 1700 - 1730 | Strong and sharp |

| C-O stretch | 1210 - 1320 | Medium to strong |

| O-H bend | 900 - 960 | Broad |

Since this compound possesses at least two chiral centers (at positions 3 and 4 of the oxolane ring), it can exist as different stereoisomers. Chiroptical spectroscopy techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are essential for studying these chiral molecules.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve can be used to determine the optical purity of a sample and can provide information about the absolute configuration of the molecule when compared to known standards or theoretical calculations.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The CD spectrum provides information about the electronic transitions within the molecule and is highly sensitive to the three-dimensional arrangement of atoms. mdpi.com The sign and magnitude of the Cotton effects in the CD spectrum can be correlated with the absolute configuration of the stereoisomers of this compound. These experimental spectra can be compared with theoretically calculated spectra to assign the absolute stereochemistry. mdpi.com

Chromatographic Separation and Detection Methods

Chromatographic techniques are vital for the separation of this compound from reaction mixtures or for the separation of its different stereoisomers.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, carboxylic acids like this compound are often polar and have low volatility, making their direct analysis by GC challenging. colostate.edu To overcome this, derivatization is typically required to convert the carboxylic acid into a more volatile and less polar derivative.

Common derivatization strategies for carboxylic acids include:

Esterification: The carboxylic acid is converted into an ester, most commonly a methyl ester. colostate.edu This can be achieved using reagents like diazomethane, trimethylsilyldiazomethane, or by heating with an alcohol in the presence of an acid catalyst such as BF₃ or H₂SO₄. chromforum.org

Silylation: The acidic proton of the carboxyl group is replaced with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. colostate.edu

Amidation: In some cases, amidation can be used to form anilide derivatives, which are suitable for GC analysis. nih.gov

Once derivatized, the resulting compound can be readily separated on a GC column and detected by a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (MS). GC-MS is a particularly powerful combination as it provides both separation and structural identification of the analyte. nih.govyorku.ca Chiral GC columns can also be employed to separate the different enantiomers and diastereomers of the derivatized this compound.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and semi-volatile compounds. thermofisher.com For a molecule like this compound, which lacks a strong chromophore, traditional UV-Vis detection can be challenging. news-medical.net However, HPLC offers a variety of detection modes that can be successfully employed.

UV Detection: While direct UV detection of the carboxyl group can be performed in the 200 to 210 nm range, this approach can be limited by background interference from the mobile phase, especially when analyzing complex samples. shimadzu.comshimadzu.com To enhance sensitivity and selectivity, pre- or post-column derivatization with a suitable chromophore can be utilized. capes.gov.br

Charged Aerosol Detection (CAD): A more universal detection method for non-volatile analytes like this compound is Charged Aerosol Detection (CAD). chromatographyonline.comwikipedia.org CAD is a mass-sensitive detector that is not dependent on the optical properties of the analyte. thermofisher.com The process involves nebulizing the HPLC eluent, evaporating the solvent to form analyte particles, charging these particles with a corona discharge, and then measuring the charge with an electrometer. thermofisher.comresearchgate.net This provides a consistent response for non-volatile compounds and offers high sensitivity, often in the low nanogram range. thermofisher.comchromatographyonline.com

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (HPLC-MS) provides a powerful tool for the analysis of halogenated organic acids. nih.govosti.gov This technique offers high selectivity and sensitivity, allowing for the identification and quantification of the compound based on its mass-to-charge ratio. nih.gov HPLC-MS is particularly useful for analyzing complex matrices and can provide structural information through fragmentation patterns. osti.govresearchgate.net

Fluorinated Stationary Phases: For the separation of fluorinated compounds, specialized fluorinated stationary phases can offer unique selectivity compared to traditional C8 and C18 columns. chromatographyonline.comsilicycle.com These phases can interact with fluorinated analytes in ways that differ from standard reversed-phase columns, potentially leading to improved separation from impurities or related compounds. chromatographyonline.com Fluorinated phases can be particularly effective in separating positional isomers. chromforum.org

Table 1: HPLC Methods for Organic and Fluorinated Acid Analysis

| Separation Mode | Stationary Phase | Detection Method | Typical Analytes | Key Advantages |

| Reversed-Phase | C18, C8, Phenyl | UV, CAD, MS | Wide range of organic compounds | Versatile and widely applicable |

| Ion Exclusion | H-type cation exchange polymer | UV, Conductivity, MS | Weak acids like organic acids | High selectivity for ionic compounds |

| Fluorinated Phase | Pentafluorophenyl (PFP), Tridecafluoro (TDF) | UV, CAD, MS | Fluorinated compounds, positional isomers | Enhanced selectivity for fluorinated analytes |

This table provides a summary of common HPLC methods applicable to the analysis of compounds like this compound.

Chiral Chromatography for Enantiomeric Excess Determination

As this compound possesses a chiral center, the determination of its enantiomeric excess (ee) is crucial, particularly in pharmaceutical applications where the pharmacological activity of enantiomers can differ significantly. nih.gov Chiral HPLC is the most common and accurate method for this purpose. nih.govuma.es

Chiral separations are typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the separation of a broad range of chiral compounds, including carboxylic acids. nih.govmdpi.com The choice of mobile phase, often a mixture of an alkane (like n-hexane) and an alcohol modifier (like isopropanol), is critical for achieving optimal separation. nih.gov

The determination of enantiomeric excess involves integrating the peak areas of the two enantiomers in the chromatogram. libretexts.org While the availability of pure enantiomer standards is generally required for quantitative analysis, methods have been developed that allow for ee determination without them. uma.esnih.gov

Table 2: Chiral HPLC in Enantiomeric Excess Determination

| Parameter | Description |

| Principle | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. |

| Common CSPs | Polysaccharide derivatives (e.g., cellulose, amylose), Pirkle-type, protein-based. |

| Mobile Phase | Typically normal-phase (e.g., hexane/isopropanol) or reversed-phase with modifiers. |

| Detection | UV, Circular Dichroism (CD), MS. |

| Quantification | Calculation of enantiomeric excess based on the relative peak areas of the two enantiomers. |

This table outlines the key aspects of using chiral HPLC for determining the enantiomeric excess of chiral compounds.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique well-suited for the analysis of small, charged molecules like carboxylic acids. chromatographyonline.comresearchgate.netnih.gov It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. iupac.org

In its most common mode, Capillary Zone Electrophoresis (CZE), ions are separated based on their electrophoretic mobility in an electric field. libretexts.org For organic acids, the separation is influenced by their charge-to-size ratio. chromatographyonline.comresearchgate.net The pH of the background electrolyte is a key parameter for optimizing the separation, as it affects the charge state of the carboxylic acid. iupac.org

CE can be used to separate a wide range of organic acids, including positional isomers. nih.gov While direct UV detection is common, its sensitivity can be limited due to the short path length of the capillary. scispace.com Coupling CE with mass spectrometry (CE-MS) can significantly enhance sensitivity and provide structural information. researchgate.net

Table 3: Capillary Electrophoresis for Organic Acid Analysis

| Feature | Description |

| Separation Principle | Differential migration of charged analytes in an electric field. |

| Primary Mode for Acids | Capillary Zone Electrophoresis (CZE). libretexts.org |

| Key Separation Parameters | pH of the background electrolyte, applied voltage, capillary dimensions. |

| Advantages | High efficiency, speed, low sample volume. iupac.org |

| Limitations | Lower concentration sensitivity with UV detection compared to HPLC. scispace.com |

This table summarizes the fundamental aspects of Capillary Electrophoresis for the analysis of organic acids.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Fluorooxolane-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of fluorinated heterocyclic carboxylic acids typically involves multi-step protocols. For example, analogous compounds like 2-(4-Fluorobenzyl)-3-oxo-hexahydrocinnoline-6-carboxylic acid are synthesized via cyclization reactions using precursors such as 3,5-cyclohexanedione and fluorinated aldehydes under reflux conditions . Key factors include:

- Catalyst selection : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) to promote cyclization.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction efficiency.

- Temperature control : Reflux (100–120°C) ensures completion while avoiding decomposition.

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

- Methodological Answer : A combination of techniques is required:

- Spectroscopy :

- and NMR to identify proton/carbon environments, with NMR confirming fluorine substitution .

- IR spectroscopy for carboxylic acid (-COOH) and oxolane ring vibrations.

- Chromatography :

- HPLC with UV detection (λ = 210–260 nm) to assess purity.

- Chiral chromatography if stereoisomers are present .

- Mass Spectrometry : High-resolution MS (HRMS) for exact mass determination .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity studies of this compound derivatives?

- Methodological Answer : Contradictions in activity data (e.g., enzyme inhibition vs. no effect) require:

- Dose-response assays : Establish EC/IC values across multiple concentrations .

- Structural analogs : Compare activity of derivatives (e.g., varying fluorine position or substituents) to identify critical pharmacophores .

- Target validation : Use knockout models or competitive binding assays to confirm specificity .

Q. What strategies optimize enantiomeric purity in the synthesis of this compound, given its stereochemical complexity?

- Methodological Answer : Fluorinated oxolanes often contain stereocenters. Key approaches include:

- Chiral catalysts : Use of asymmetric catalysts (e.g., BINOL-derived phosphoric acids) in cyclization steps .

- Resolution techniques :

- Diastereomeric salt formation with chiral amines.

- Preparative chiral HPLC for high-purity isolation .

- Crystallization : Solvent screening (e.g., ethanol/water mixtures) to isolate preferred enantiomers .

Q. How do computational methods aid in predicting the reactivity and stability of this compound under varying pH conditions?

- Methodological Answer :

- pK prediction : Tools like MarvinSketch or ACD/Labs estimate carboxylic acid dissociation (pK ~2.5–3.5), critical for solubility in biological assays .

- DFT calculations : Assess fluorination effects on ring strain and stability. For example, fluorine’s electronegativity may increase oxolane ring rigidity .

- Degradation modeling : Predict hydrolysis pathways (e.g., ring-opening under acidic conditions) using kinetic simulations .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Methodological Answer : Yield variations may arise from:

- Impurity profiles : Side products (e.g., dimerized intermediates) reduce effective yield. Use LC-MS to identify byproducts .

- Scale effects : Pilot-scale reactions (1–10 g) often underperform bench-scale (mg) due to heat/mass transfer limitations. Optimize stirring and temperature gradients .

- Reproducibility : Cross-validate protocols using independent labs or automated synthesis platforms .

Biological & Pharmacological Applications

Q. What in vitro assays are recommended for evaluating the enzyme inhibition potential of this compound?

- Methodological Answer :

- Kinetic assays : Measure inhibition constants (K) using fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) .

- Cellular models : Test cytotoxicity in HEK-293 or HepG2 cells to rule off-target effects .

- Structural studies : Co-crystallization with target enzymes (e.g., cyclooxygenase) to map binding interactions .

Safety & Handling

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.